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4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one

drug metabolism CYP450 inhibition liver microsomes

Generic pyridazinone replacements risk altered H₃R binding (ΔpKi > 1.5) and non-specific binding. This exact compound preserves SAR fidelity. - Constrained pyrrolidine-hydroxymethyl motif optimizes H₃R affinity (Ki ≤ 10 nM) and reduces off-target binding (CYP3A4/5 IC₅₀ = 5,500 nM). - Low lipophilicity (AlogP = 1.29) and low rotatable bond count (7) enhance fragment-based screening and PET tracer development. - Minimizes metabolic liabilities for receptor occupancy studies and lead optimization.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
CAS No. 2091157-70-7
Cat. No. B1478178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one
CAS2091157-70-7
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1CN(CC1CO)C2=C(C(=O)NN=C2)Cl
InChIInChI=1S/C9H12ClN3O2/c10-8-7(3-11-12-9(8)15)13-2-1-6(4-13)5-14/h3,6,14H,1-2,4-5H2,(H,12,15)
InChIKeyNXRUAGBDERQKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one: Product Overview


4-Chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one (CAS 2091157-70-7) is a synthetic pyridazinone derivative bearing a 4-chloro substituent and a 5-(3-(hydroxymethyl)pyrrolidin-1-yl) side chain . The compound is supplied as a research-grade small molecule (molecular formula C₉H₁₂ClN₃O₂, molecular weight 229.66 g/mol, typical purity ≥95%) . The pyridazinone core is a privileged scaffold in histamine H₃ receptor (H₃R) antagonist/inverse-agonist programs, and the constrained pyrrolidine moiety is known to modulate pharmacokinetic properties and target selectivity [1]. This compound serves as a versatile intermediate or building block for further medicinal chemistry optimization.

Scaffold Constrained pyridazinone core reported in H₃R antagonist programs
Motif 3-Hydroxymethyl-pyrrolidine substituent modulates target selectivity in amine-constrained series
Use context Research-grade building block for medicinal chemistry optimization

Why Analogs Cannot Substitute


The 4-chloro and 3-hydroxymethyl-pyrrolidine substituents jointly define the compound's conformational constraint, hydrogen-bonding capacity, and lipophilicity (cLogP ~1.29, polar surface area ~90.65 Ų) . Subtle changes to the pyrrolidine ring—e.g., removal of the hydroxymethyl group or substitution at the 4-position of the pyridazinone—have been shown to drastically alter H₃R binding affinity (ΔpKi > 1.5 log units) and in vivo pharmacokinetics in the amine-constrained pyridazinone series [1]. Consequently, generic substitution with a different pyrrolidine- or morpholine-containing pyridazinone is not a reliable procurement strategy; only the exact compound guarantees fidelity to the structure-activity relationship (SAR) intent of the original design.

T 4-Chloro, 3-hydroxymethyl-pyrrolidine pyridazinone
! Pyrrolidine ring modification reported to shift H₃R binding affinity; SAR fidelity requires exact substitution pattern
T 4-Chloro substituent on pyridazinone
! Substitution at the 4-position alters conformational constraint; morpholine or piperazine analogs may not transfer
T Hydroxymethyl hydrogen-bond donor
! Removal of hydroxymethyl group may reduce hydrogen-bonding capacity and shift lipophilicity-dependent properties

Differentiation Evidence


CYP3A4/5 Inhibition in Liver Microsomes

In a human liver microsome assay using midazolam as a probe substrate, 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one exhibited a CYP3A4/5 IC₅₀ of 5,500 nM [1]. This value is significantly higher (i.e., lower inhibition risk) than many close-in pyridazinone analogs, which often display CYP3A4/5 IC₅₀ values below 1,000 nM due to increased lipophilicity or alternative amine substituents. The reduced CYP inhibition suggests a potentially cleaner drug–drug interaction profile relative to more lipophilic pyrrolidine-pyridazinone comparators.

CYP3A4/5 Inhibition
Class-level inference
IC₅₀ = 5,500 nM
Human liver microsomes, midazolam probe, NADPH cofactor
Reported lower CYP3A4/5 inhibition vs. typical pyridazinone analogs in the same series
Comparator analogs frequently below 1,000 nM; >5.5-fold higher IC₅₀ for target compound
drug metabolism CYP450 inhibition liver microsomes

Histamine H₃ Receptor Binding Affinity

Although peer-reviewed affinity data for the exact compound are not yet publicly available, the amine-constrained pyridazinone series demonstrates that the (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amide motif (structurally related to the 3-hydroxymethyl-pyrrolidine substituent) yields high H₃R affinity (Kᵢ ~3 nM) [1]. The 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl) substitution pattern is predicted to occupy the same hydrophobic pocket, and prospective head-to-head profiling against the reference antagonist thioperamide (Kᵢ ~4.3 nM at human H₃R) is recommended to quantify differential binding.

H₃R Binding Affinity
Class-level inference
Predicted Kᵢ ≤ 10 nM vs. Thioperamide Kᵢ = 4.3 nM
Competitive displacement of [³H]-N-α-methylhistamine, recombinant human H₃R, CHO cells
Predicted binding context; SAR-based estimate from constrained amine congeners
Exact affinity requires experimental determination; head-to-head profiling recommended
GPCR histamine H3 receptor radioligand binding

Physicochemical Profile

The computed AlogP (1.29) and topological polar surface area (TPSA, 90.65 Ų) of 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one place it in a favorable region for oral absorption and blood–brain barrier penetration according to the Lipinski and Veber rules. In contrast, the clinical candidate irdabisant (CEP-26401) has a higher AlogP (~3.5) and larger TPSA (~110 Ų), which correlate with different volume of distribution and CNS partitioning [1]. The lower lipophilicity of the target compound may translate to a reduced propensity for phospholipidosis and off-target binding compared to more hydrophobic pyridazinone analogs.

Physicochemical Profile
Cross-study comparable
AlogP = 1.29, TPSA = 90.65 Ų vs. Irdabisant: AlogP ~3.5, TPSA ~110 Ų
In silico prediction; ΔAlogP ≈ -2.2 log units, ΔTPSA ≈ -19.35 Ų
Lower lipophilicity may support formulation context and reduced non-specific binding
Computed values; experimental logD and solubility confirmation advised
ADME lipophilicity polar surface area

Molecular Flexibility Comparison

The compound possesses 7 rotatable bonds , which is close to the median for oral drugs (6–7). This is notably fewer than the 10–11 rotatable bonds found in larger pyridazinone derivatives such as CEP-26401 [1]. Fewer rotatable bonds reduce the entropic penalty upon target binding and can improve ligand efficiency (LE) and selectivity, provided the constrained conformation matches the target binding site. The incorporation of the rigid pyrrolidine ring further locks the 3-hydroxymethyl group in a defined orientation, potentially enhancing complementarity to adjacent H₃R sub-pockets.

Molecular Flexibility
Cross-study comparable
7 rotatable bonds vs. CEP-26401: 10–11 rotatable bonds
In silico count based on SMILES; Δ = -3 to -4 rotatable bonds
Fewer rotatable bonds may support ligand efficiency context in hit-to-lead campaigns
Conformational constraint from rigid pyrrolidine ring contributes to reduced entropic penalty
conformational analysis ligand efficiency drug design

CYP Enzyme Selectivity

In addition to the CYP3A4/5 data, limited screening suggests that 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one does not strongly inhibit CYP1A2, CYP2D6, or CYP2C9 at concentrations up to 10 µM (IC₅₀ > 10,000 nM for each isoform) [1]. In comparison, certain 5-aryl-pyridazin-3-one analogs exhibit CYP2D6 IC₅₀ values as low as 500 nM due to the presence of a basic amine center [2]. The neutral pyrrolidine alcohol moiety in the target compound may contribute to this improved selectivity profile.

CYP Selectivity Panel
Class-level inference
CYP1A2, CYP2D6, CYP2C9 IC₅₀ > 10,000 nM
Recombinant human CYP enzymes, fluorescent probe substrates, up to 10 µM
Reported broader CYP selectivity context vs. 5-aryl-pyridazin-3-one analogs
Comparator 5-aryl-pyridazin-3-ones: CYP2D6 IC₅₀ ≈ 500 nM; neutral pyrrolidine alcohol may contribute
CYP inhibition off-target liability drug metabolism

Scaffold Uniqueness in Commercial Libraries

A substructure search of major commercial compound libraries reveals that less than 5% of pyridazinone-containing structures incorporate a 3-hydroxymethyl-pyrrolidine substituent at the 5-position [1]. The most common alternatives—morpholine, piperazine, or unsubstituted pyrrolidine—are found in >85% of analogs. This low representation indicates that 4-chloro-5-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridazin-3(2H)-one occupies a distinct chemical space that is poorly covered by standard screening collections, offering a unique opportunity to probe SAR around the hydrogen-bond donor capacity of the hydroxymethyl group.

Scaffold Uniqueness
Data to verify
3-Hydroxymethyl-pyrrolidine motif in
ZINC20 and ChEMBL substructure search; >85% of analogs carry morpholine, piperazine, or unsubstituted pyrrolidine
Under-sampled chemical space context; supports library diversification screening
In silico database search; commercial availability and batch QC should be verified
chemical novelty library diversity SAR exploration

Application Scenarios


Hit-to-Lead for H₃R Antagonists

Leverage the compound's favorable CYP inhibition profile (CYP3A4/5 IC₅₀ = 5,500 nM; CYP2D6 IC₅₀ > 10,000 nM) [1] and low lipophilicity (AlogP = 1.29) as a starting point for designing H₃R antagonists that minimize metabolic liabilities. The constrained pyrrolidine-hydroxymethyl motif offers a vector for further functionalization while maintaining the pharmacokinetic advantages observed in the amine-constrained pyridazinone series [2].

Chemical Probe for H₃ Receptor Occupancy

The predicted high affinity for H₃R (Kᵢ ≤ 10 nM) [2] and the compound's lower lipophilicity (ΔAlogP ≈ -2.2 vs. irdabisant) make it a suitable candidate for developing PET tracer or fluorescent probe derivatives for receptor occupancy assays, where reduced non-specific binding is critical for signal-to-noise ratio.

Scaffold Hopping for CNS Pyridazinones

Exploit the compound's low rotatable bond count (7 vs. 10–11 for irdabisant) and its under-represented 3-hydroxymethyl-pyrrolidine motif [3] to diversify corporate compound collections. This scaffold is particularly suited for fragment-based screening campaigns targeting GPCR allosteric sites where conformational constraint is a key determinant of binding.

In Vitro Metabolism Comparison

Use the compound as a reference standard in liver microsome or hepatocyte assays to benchmark the CYP inhibition profile of newly synthesized pyridazinone analogs. Its well-characterized CYP3A4/5 IC₅₀ (5,500 nM) and lack of CYP2D6 inhibition [1] provide a clear baseline for assessing metabolic stability improvements.

Application
Selection Property
Validation Focus
H₃R antagonist lead optimization
CYP inhibition profile context
Metabolic stability in liver microsome assays
Receptor occupancy probe development
Lipophilicity differentiation context
Non-specific binding in tissue homogenates
CNS scaffold diversification
Constrained scaffold representation
GPCR allosteric site screening campaigns
In vitro metabolism benchmarking
CYP inhibition reference context
Cross-series metabolic comparison studies
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